PCTA

Lanthanide coordination chemistry MRI contrast agent development Kinetic inertness

PCTA is a 12-membered macrocyclic polyaminocarboxylate chelator differentiated by an intracyclic pyridine ring that pre-organizes the coordination cage for faster metal complexation kinetics. It achieves >95% radiochemical yield for ⁶⁸Ga-labeled peptide tracers within 5 min at room temperature—matching NOTA's labeling efficiency while demonstrating 59% lower kidney retention (1.1% vs. 2.7% ID at 2h, p<0.05). For ⁶⁴Cu-labeled antibody immuno-PET, PCTA enables >95% yield at RT within 30 min without thermal denaturation risk. With Ln(III) complexation approximately 10× faster than DOTA and favorable relaxivity (r₁ = 6.1 s⁻¹mM⁻¹), PCTA is the optimal chelator for applications requiring rapid, mild radiolabeling and superior in vivo clearance.

Molecular Formula C17H24N4O6
Molecular Weight 380.4 g/mol
CAS No. 129162-88-5
Cat. No. B3230099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCTA
CAS129162-88-5
Molecular FormulaC17H24N4O6
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=NC(=CC=C2)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C17H24N4O6/c22-15(23)10-19-4-6-20(11-16(24)25)8-13-2-1-3-14(18-13)9-21(7-5-19)12-17(26)27/h1-3H,4-12H2,(H,22,23)(H,24,25)(H,26,27)
InChIKeyFDSYTWVNUJTPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCTA (CAS 129162-88-5) Procurement Guide: A Pyridine-Containing Macrocyclic Chelator with Quantified Differentiation from DOTA and NOTA


PCTA (3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) is a 12-membered macrocyclic polyaminocarboxylate chelator distinguished from DOTA, NOTA, and DTPA by an intracyclic pyridine ring that replaces one amine nitrogen [1]. This structural feature pre-organizes the coordination cage, conferring faster metal complexation kinetics and a distinct stability profile that makes PCTA particularly valuable for radiopharmaceutical applications requiring mild radiolabeling conditions and for lanthanide-based imaging where moderate thermodynamic stability is acceptable [2].

Why PCTA (CAS 129162-88-5) Cannot Be Replaced by DOTA or NOTA in Radiolabeling Workflows


Generic substitution of PCTA with DOTA or NOTA fails in applications where rapid metal complexation under mild, room-temperature conditions is required, as DOTA exhibits approximately 10-fold slower formation kinetics with trivalent lanthanides [1]. Conversely, while NOTA offers similar labeling efficiency, it demonstrates significantly higher kidney retention in vivo for certain peptide conjugates—1.1% vs. 2.7% injected dose at 2 hours post-injection for the PCTA vs. NOTA conjugate [2]. Furthermore, PCTA's pyridine-containing macrocycle confers a distinct thermodynamic stability profile (log KGdL = 20.4-20.8) that is intermediate between DOTA (log KGdL = 24.7) and acyclic ligands, enabling applications where rapid clearance is desired while maintaining sufficient in vivo inertness [3]. These quantifiable differences preclude simple one-for-one substitution without compromising experimental outcomes.

PCTA (CAS 129162-88-5) Quantitative Differentiation Evidence vs. DOTA, NOTA, and In-Class Chelators


10-Fold Faster Lanthanide Complex Formation Kinetics vs. DOTA

PCTA forms complexes with trivalent lanthanide ions approximately 10 times faster than the corresponding Ln(DOTA)− complexes, despite sharing a similar complex formation mechanism [1]. This kinetic advantage is attributed to the intracyclic pyridine ring which pre-organizes the coordination cage more effectively than the fully saturated cyclen ring in DOTA [1].

Lanthanide coordination chemistry MRI contrast agent development Kinetic inertness

Superior 64Cu Radiolabeling Efficiency and Stability vs. DOTA in Antibody Conjugates

In a direct comparison using trastuzumab conjugates, 64Cu-PCTA-trastuzumab was prepared at room temperature in >95% radiochemical yield within <30 minutes, whereas 64Cu-DOTA-trastuzumab achieved only 88% RCY after 2 hours under identical conditions [1]. In vivo, 64Cu-PCTA-trastuzumab demonstrated higher tumor uptake at 24 hours and greater target specificity than the DOTA analog, resulting in higher tumor-to-background ratios and improved PET image quality [2].

64Cu radiopharmaceuticals Antibody imaging Bifunctional chelator comparison

68Ga Radiolabeling: Comparable Efficiency to NOTA with Distinct In Vivo Clearance Profile

PCTA-RGD and NOTA-RGD both achieved >95% radiochemical yield with 68Ga at room temperature within 5 minutes [1]. However, in vivo biodistribution in HT-29 tumor-bearing mice revealed a significant difference in kidney retention: 68Ga-PCTA-RGD showed 1.1 ± 0.5% injected dose at 2 hours post-injection compared to 2.7 ± 1.3% for 68Ga-NOTA-RGD (p < 0.05) [1]. Serum stability at 4 hours was 93 ± 2% for PCTA-RGD versus 98 ± 1% for NOTA-RGD [1].

68Ga PET imaging Peptide radiolabeling RGD peptide conjugates

Thermodynamic Stability Positioning: Intermediate log KGdL Between DOTA and Acyclic Ligands

The thermodynamic stability constant (log KGdL) for Gd-PCTA[12] is reported as 20.4-20.8, compared to 21.1 for Gd-DO3A and 24.7 for Gd-DOTA [1]. The corresponding total basicity constants (Σ log Ki) are 25.95, 28.74, and 32.75 respectively [1]. This positions PCTA with intermediate thermodynamic stability—lower than DOTA but sufficient to prevent in vivo transmetallation when coupled with adequate kinetic inertness conferred by the macrocyclic structure [2].

Gadolinium complex stability Thermodynamic constant comparison MRI contrast agent safety

Mn(II) Complex Acid-Catalyzed Dissociation Kinetics vs. DOTA and DO3A

The rate of acid-catalyzed dissociation (k1) for [Mn(PCTA)]− was determined as 0.112 M−1s−1, positioning it between DOTA (k1 = 0.040 M−1s−1, slowest dissociation) and DO3A (k1 = 0.45 M−1s−1, fastest dissociation among the three) [1]. The conditional stability expressed as pMn was 9.74 for [Mn(PCTA)]− [1]. This kinetic profile demonstrates that PCTA incorporation partially compensates for the stability drop observed when moving from octadentate DOTA to heptadentate DO3A [1].

Mn(II) MRI contrast agents Dissociation kinetics Macrocyclic ligand comparison

64Cu-BFC Complex Stability: PCTA vs. DOTA Under Mild Radiolabeling Conditions

In a systematic comparison of bifunctional chelates, p-NO2-Bn-PCTA achieved >98% radiochemical yield with 64Cu in under 5 minutes at room temperature, even when using near-stoichiometric amounts of chelator [1]. In contrast, p-NO2-Bn-DOTA required more forcing conditions to achieve comparable yields [1]. The resulting 64Cu-PCTA complex demonstrated stability in serum and at pH 2 for 48 hours, and biodistribution studies showed preferential renal clearance with lower liver accumulation compared to 64Cu-DOTA [1][2].

64Cu radiopharmaceutical development Bifunctional chelator screening Radiolabeling robustness

PCTA (CAS 129162-88-5) Validated Application Scenarios Based on Quantified Differentiation


Room-Temperature 64Cu Radiolabeling of Monoclonal Antibodies for Immuno-PET

When preparing 64Cu-labeled antibodies for immuno-PET imaging, PCTA bifunctional chelators (e.g., p-SCN-Bn-PCTA) enable >95% radiochemical yield at room temperature within 30 minutes, whereas DOTA conjugates require either elevated temperature or extended incubation times to approach similar yields [1]. This difference is critical for antibodies sensitive to thermal denaturation. Furthermore, 64Cu-PCTA-antibody conjugates demonstrate higher tumor-to-background ratios and superior imaging contrast at 24-40 hours post-injection compared to DOTA analogs [2], making PCTA the preferred chelator for high-specific-activity immuno-PET applications.

68Ga Peptide Imaging Where Reduced Kidney Retention Is Clinically Advantageous

For 68Ga-labeled peptide tracers (e.g., RGD-based angiogenesis imaging agents), PCTA achieves >95% radiochemical yield within 5 minutes at room temperature—identical labeling efficiency to NOTA [3]. However, the critical differentiating factor emerges in vivo: 68Ga-PCTA-RGD exhibits 59% lower kidney retention (1.1% ID vs. 2.7% ID at 2 hours, p < 0.05) compared to the NOTA analog [3]. This reduced renal accumulation lowers radiation dose to the kidneys, an important consideration in longitudinal imaging studies or when imaging renally excreted tracers where background signal reduction improves lesion detectability.

Lanthanide-Based MRI Contrast Agent Development Requiring Rapid Chelation with Adequate Stability

PCTA forms Ln(III) complexes approximately 10 times faster than DOTA while maintaining macrocycle-derived kinetic inertness [4]. This property is advantageous for preparing Gd-PCTA-based MRI contrast agents where rapid synthesis or formulation is required. The thermodynamic stability (log KGdL = 20.4-20.8) is sufficient to prevent transmetallation by endogenous ions when paired with the macrocyclic structure's kinetic inertness [5], and PCTA-based Gd complexes demonstrate favorable relaxivity (r1 = 6.1 s−1 mM−1 at 20 MHz, 310 K) [6]. This balance of properties supports applications in nanoparticle-based or macromolecular contrast agent development.

Mn(II) Complex Development for Alternative MRI Contrast Agents

In the development of Mn(II)-based MRI contrast agents as Gd(III) alternatives, PCTA offers an intermediate kinetic inertness profile: the acid-catalyzed dissociation rate (k1 = 0.112 M−1s−1) is 4× slower than DO3A (k1 = 0.45 M−1s−1) while being only 2.8× faster than the gold-standard DOTA (k1 = 0.040 M−1s−1) [7]. This positions [Mn(PCTA)]− as a strategically balanced choice when DOTA's extreme kinetic inertness is unnecessary for the intended application but DO3A's rapid dissociation presents unacceptable in vivo stability risk [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PCTA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.